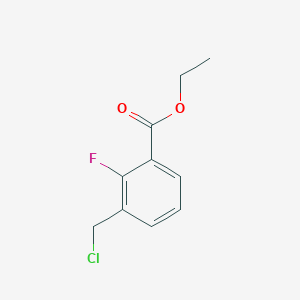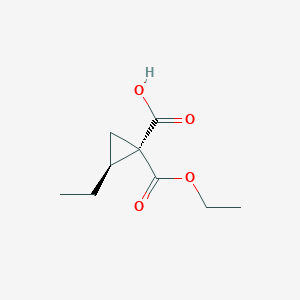
Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant interest in various fields of chemistry and biology. This compound is characterized by its unique three-membered ring structure, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted cyclopropane derivatives.
科学研究应用
Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
相似化合物的比较
Similar Compounds
- (1R,2S)-2-ethyl-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
- rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid
Uniqueness
Rel-(1R,2S)-2-ethyl-1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which impart distinct reactivity and biological activity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC 名称 |
(1R,2S)-1-ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-3-6-5-9(6,7(10)11)8(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)/t6-,9+/m0/s1 |
InChI 键 |
IHDIQTKIKDGWHM-IMTBSYHQSA-N |
手性 SMILES |
CC[C@H]1C[C@@]1(C(=O)O)C(=O)OCC |
规范 SMILES |
CCC1CC1(C(=O)O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
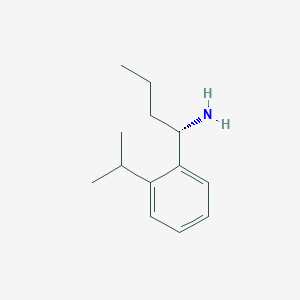

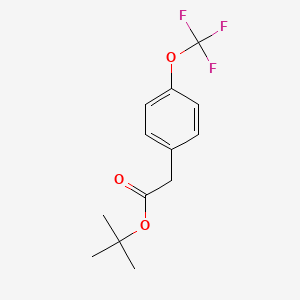

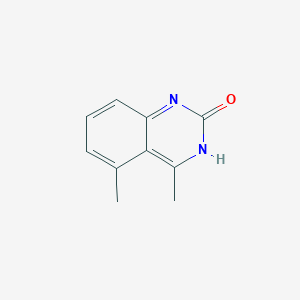
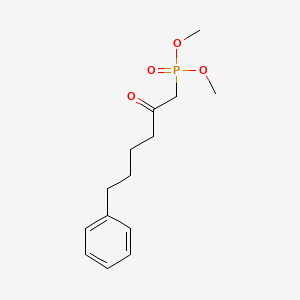
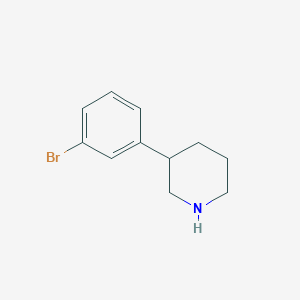
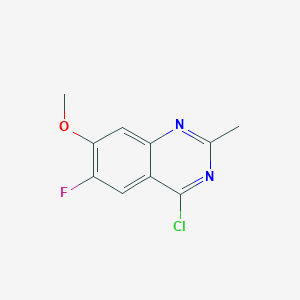
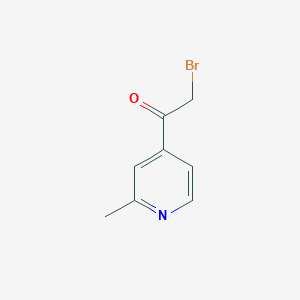
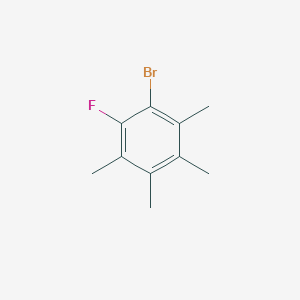
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
